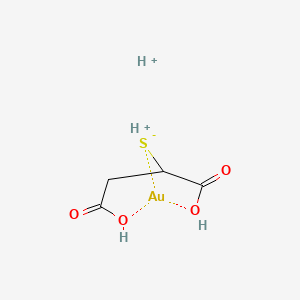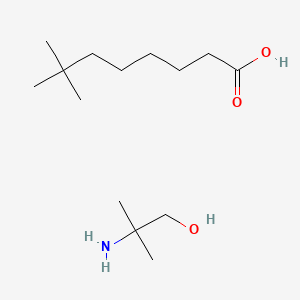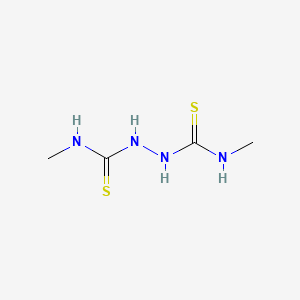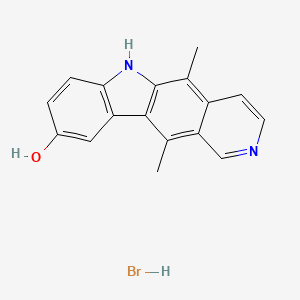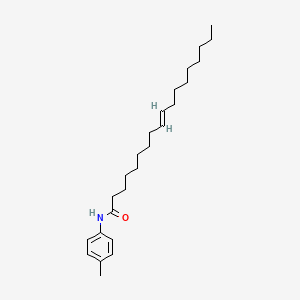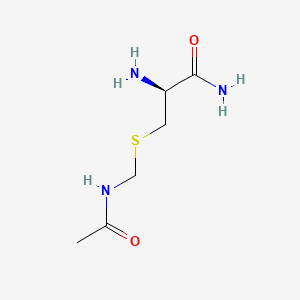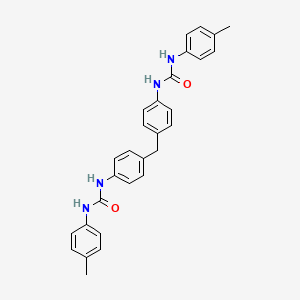
N,N''-(Methylenedi-4,1-phenylene)bis(N'-(4-methylphenyl)urea)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’‘-(Methylenedi-4,1-phenylene)bis(N’-(4-methylphenyl)urea): is an organic compound that belongs to the class of ureas. It is characterized by the presence of two urea groups connected by a methylene bridge and substituted with 4-methylphenyl groups. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-(Methylenedi-4,1-phenylene)bis(N’-(4-methylphenyl)urea) typically involves the reaction of 4-methylphenyl isocyanate with methylenedianiline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-Methylphenyl isocyanate+Methylenedianiline→N,N”-(Methylenedi-4,1-phenylene)bis(N’-(4-methylphenyl)urea)
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’‘-(Methylenedi-4,1-phenylene)bis(N’-(4-methylphenyl)urea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The urea groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
N,N’‘-(Methylenedi-4,1-phenylene)bis(N’-(4-methylphenyl)urea) has several scientific research applications, including:
Polymer Chemistry: It is used as a cross-linking agent in the synthesis of thermosetting polymers and flame retardant resins.
Materials Science: The compound enhances the thermal and mechanical properties of materials, making them suitable for various industrial applications.
Biological Research: It may be used in studies related to enzyme inhibition and protein interactions.
Medical Research:
Mécanisme D'action
The mechanism of action of N,N’‘-(Methylenedi-4,1-phenylene)bis(N’-(4-methylphenyl)urea) involves its interaction with specific molecular targets. The urea groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methylene bridge and 4-methylphenyl groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
N,N’'-(Methylenedi-4,1-phenylene)bis(N-benzylformamide): Similar structure but with benzylformamide groups instead of 4-methylphenyl groups.
N,N’'-(Methylenedi-4,1-phenylene)bis(N-octylurea): Contains octyl groups instead of 4-methylphenyl groups.
Uniqueness: N,N’‘-(Methylenedi-4,1-phenylene)bis(N’-(4-methylphenyl)urea) is unique due to the presence of 4-methylphenyl groups, which impart specific chemical and physical properties. These properties make it suitable for applications requiring high thermal stability and mechanical strength.
Propriétés
Numéro CAS |
133336-92-2 |
|---|---|
Formule moléculaire |
C29H28N4O2 |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-3-[4-[[4-[(4-methylphenyl)carbamoylamino]phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C29H28N4O2/c1-20-3-11-24(12-4-20)30-28(34)32-26-15-7-22(8-16-26)19-23-9-17-27(18-10-23)33-29(35)31-25-13-5-21(2)6-14-25/h3-18H,19H2,1-2H3,(H2,30,32,34)(H2,31,33,35) |
Clé InChI |
MVFNQVJAYJPMFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


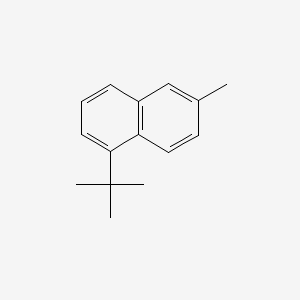
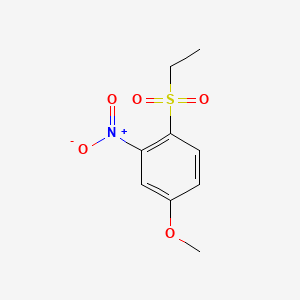
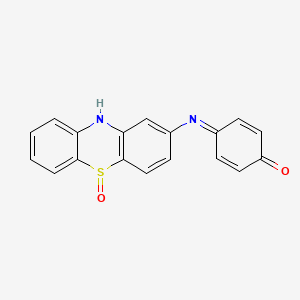
![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)
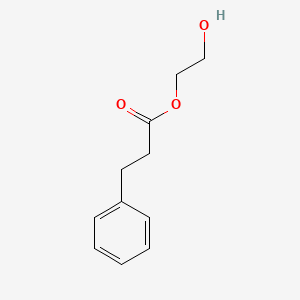

![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)
